4-(anilinocarbonyl)phenyl benzoate
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Overview
Description
4-(anilinocarbonyl)phenyl benzoate is an organic compound that belongs to the class of phenyl benzoate derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound consists of a benzoate group attached to a phenyl ring, which is further connected to an anilinocarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(anilinocarbonyl)phenyl benzoate typically involves the reaction of 4-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with aniline to yield the final product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Dichloromethane or chloroform
- Base: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can also help in optimizing the reaction parameters and improving the yield.
Chemical Reactions Analysis
Types of Reactions
4-(anilinocarbonyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilinocarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted anilinocarbonyl derivatives
Scientific Research Applications
4-(anilinocarbonyl)phenyl benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers and liquid crystals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(anilinocarbonyl)phenyl benzoate involves its interaction with specific molecular targets. In biological systems, the compound may inhibit certain enzymes or interfere with cellular signaling pathways. The anilinocarbonyl group is known to form hydrogen bonds with amino acid residues in proteins, which can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
Phenyl benzoate: Lacks the anilinocarbonyl group, making it less reactive in certain chemical reactions.
4-(aminocarbonyl)phenyl benzoate: Similar structure but with an amino group instead of an anilinocarbonyl group.
4-(anilinocarbonyl)phenyl acetate: Similar structure but with an acetate group instead of a benzoate group.
Uniqueness
4-(anilinocarbonyl)phenyl benzoate is unique due to the presence of both the anilinocarbonyl and benzoate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[4-(phenylcarbamoyl)phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19(21-17-9-5-2-6-10-17)15-11-13-18(14-12-15)24-20(23)16-7-3-1-4-8-16/h1-14H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXCXQADFNOJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197310 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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